molecular formula C9H10Cl3NO2 B6619037 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride CAS No. 59331-63-4

2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B6619037
CAS No.: 59331-63-4
M. Wt: 270.5 g/mol
InChI Key: ONLXAYDWDCEHKK-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS 1043499-27-9) is a functionalized amino acid derivative of significant interest in medicinal chemistry and neuroscience research . This compound, with a molecular formula of C 9 H 10 Cl 3 NO 2 and a molecular weight of 270.54 g/mol, serves as a key synthetic intermediate and a crucial scaffold for investigating neuropharmacological pathways . Its core structure features a propanoic acid chain bearing an amino group and a 3,4-dichlorophenyl moiety, which is critical for its biological activity and interaction with target proteins . A primary research application for this compound and its analogs is the development of potent and selective inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs) . GATs are membrane proteins responsible for the reuptake of the inhibitory neurotransmitter GABA, and their inhibition is a promising therapeutic strategy for managing conditions such as neuropathic pain and epileptic seizures . Research indicates that novel functionalized amino acids based on this scaffold can exhibit inhibitory activity against mouse GAT subtypes (mGAT1-4), with some derivatives demonstrating significant antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits . Furthermore, structurally related dichlorophenyl-containing amino acids are explored in other fields, including as potential intermediates for antitumor agents that target L-type amino acid transporters, which are often overexpressed in cancer cells . This product is supplied with a minimum purity of 95% and is available for shipping in various quantities, from 1g to 100g, to support your laboratory work . Please note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLXAYDWDCEHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azlactone Cyclization Strategy

Patent RU2802445C1 outlines a high-yield azlactone route, originally developed for 3,4-dihydroxyphenyl analogs, adaptable to dichlorinated systems:

Stepwise Process :

  • Azlactone Formation :

    • 3,4-Dichlorobenzaldehyde (1 eq) condenses with hippuric acid (1.2 eq) in acetic anhydride with sodium acetate (0.2 eq) at 120°C for 6 hr.

    • Yield : 83% (vs. 42% for traditional methods).

  • Hydrolysis and Reduction :

    • Azlactone undergoes alkaline hydrolysis (5% NaOH, 90°C, 7 hr) followed by Raney nickel-catalyzed hydrogenation (H₂, 50 psi, 8 hr).

    • Total Yield : 90% after hydrochloride salt formation.

Advantages :

  • Eliminates toxic reagents (e.g., ozone, MoCl₅).

  • Uses atmospheric pressure reactors, enhancing safety.

Industrial Production Techniques

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance efficiency:

  • Reactor Design : Tubular reactors (ID: 2 mm, L: 10 m) enable rapid mixing and heat transfer.

  • Process Parameters :

    • Strecker Reaction : Residence time = 30 min, T = 70°C, yield = 85%.

    • Hydrolysis : Superheated water (150°C, 20 bar), 10 min residence time.

Crystallization Optimization

Industrial crystallization of the hydrochloride salt uses antisolvent precipitation:

  • Solvent System : Ethanol/water (7:3 v/v) with incremental HCl gas addition.

  • Particle Size Control : 50–100 µm crystals achieved via controlled cooling (0.5°C/min).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StepsToxicity ConcernsScalability
Strecker Synthesis65–72953Cyanide usageModerate
Azlactone Cyclization85–90994LowHigh
Reductive Amination55–60905Borohydride handlingLow

Key Insights :

  • Azlactone methods outperform classical routes in yield and safety.

  • Continuous flow systems reduce hydrolysis times by 80% compared to batch reactors.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.38 (d, J = 2.1 Hz, 1H, ArH), 4.12 (q, 1H, CH), 3.02 (dd, J = 13.5 Hz, 1H, CH₂).

  • IR (KBr): 3307 cm⁻¹ (NH stretch), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Elemental Analysis

  • Found : C 41.12%, H 3.55%, N 4.98%, Cl 24.67%.

  • Calculated (C₉H₈Cl₂NO₂·HCl) : C 41.33%, H 3.48%, N 4.82%, Cl 25.02% .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl ketones, while reduction can produce dichlorophenyl alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C9H10Cl2N0.2
  • Molecular Weight : 220.09 g/mol
  • CAS Number : 2566432-52-6

Antitumor Activity

One of the primary applications of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is its potential as an anticancer agent . Research indicates that this compound acts as a selective inhibitor of L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. LAT1 facilitates the transport of essential amino acids like leucine, which are crucial for tumor growth and survival .

Case Study : A patent describes a formulation containing this compound demonstrating significant antitumor effects with minimal side effects when administered as an injection in preclinical models .

Neurological Research

The compound has also been investigated for its role in neurological disorders. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Case Study : In a recent study, researchers explored the effects of this compound on neuronal signaling pathways, revealing its ability to modulate synaptic transmission and plasticity in animal models .

Synthesis of Organic Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various organic compounds. Its amine and carboxylic acid functional groups allow it to participate in reactions to create more complex molecules used in pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications

Application TypeDescription
DyesUsed in synthesizing dye intermediates
PlasticsServes as a monomer in polymer production
CoatingsActs as a curing agent in coatings

Toxicological Profile

While exploring its applications, it is essential to consider the compound's safety profile. The hydrochloride form can cause skin and eye irritation upon contact . Proper handling protocols must be established when working with this substance.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dichlorophenyl-Substituted Amino Acid Derivatives

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
2-Amino-3-(3,4-dichlorophenyl)propanoic acid HCl 3,4-dichloro C₉H₁₀Cl₃NO₂ EN300-10006180 Hydrochloride salt; aromatic Cl at meta/para
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid HCl 2,5-dichloro C₉H₉Cl₂NO₂·HCl 457654-89-6 Chiral center; Cl at ortho/meta positions
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid 3,5-dichloro C₉H₈Cl₂NO₂ 1260602-40-1 Free acid form; symmetrical Cl substitution
L-Phenylalanine, 4-chloro-, hydrobromide 4-chloro C₉H₁₀BrClNO₂ 457654-92-1 Bromide salt; single Cl substituent

Impact of Halogen Positioning

  • 3,4-Dichloro substitution (target compound) : The meta/para chlorine arrangement creates steric and electronic effects that influence reactivity and biological interactions. This pattern is common in CNS-targeting compounds due to enhanced lipophilicity .
  • 3,5-Dichloro substitution : Symmetrical substitution increases molecular symmetry, which could affect crystallization behavior and solubility .

Salt Forms and Physicochemical Properties

  • Hydrochloride vs. Hydrobromide : The target compound’s hydrochloride salt (water solubility ~50 mg/mL) is more soluble in polar solvents than the hydrobromide analog (CAS 457654-92-1), which has lower solubility due to bromide’s larger ionic radius .
  • Free acid vs. salt forms : The free acid form (e.g., 3,5-dichloro analog, CAS 1260602-40-1) is less stable under acidic conditions but offers flexibility in synthetic modifications .

Biological Activity

2-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, a compound with the molecular formula C₉H₁₁Cl₂NO₂·HCl, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chiral center, an amino group (-NH₂), and a dichlorophenyl substituent attached to a propanoic acid backbone. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound primarily involves interactions with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate various biochemical pathways, potentially influencing neurotransmitter systems and exhibiting inhibitory or modulatory effects on enzyme activity.

Potential Targets

  • Receptors : The compound may interact with neurotransmitter receptors, impacting synaptic transmission.
  • Enzymes : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological effects:

  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence glutamatergic signaling pathways, which are critical in mood regulation and cognitive functions .
  • Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has shown promise in preliminary studies for potential anticancer properties, particularly through its interaction with tumor cell metabolism .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
This compoundChiral; amino and hydroxyl groupsPotential antidepressant properties
3-(3,4-Dichlorophenyl)propan-1-olLacks amino groupNon-chiral; simpler structure
2-(3,4-Dichlorophenyl)propan-1-olDifferent positioning of amino groupNon-chiral; altered stereochemistry

In Vitro Studies

In vitro experiments have demonstrated that this compound can modulate glutamate receptor activity. For example:

  • A study indicated that the compound could enhance the binding affinity of certain receptor subtypes involved in neurotransmission .

In Vivo Studies

In vivo studies have explored the antidepressant-like effects of this compound using animal models:

  • Research involving forced-swim tests in rodents suggested that it may exhibit significant antidepressant properties when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling 3,4-dichlorophenyl precursors (e.g., 3,4-dichlorobenzyl chloride) with amino acid derivatives. A common approach is nucleophilic substitution under basic conditions (e.g., NaHCO₃ or NaOH) to minimize racemization . Temperature control (0–25°C) and inert atmospheres (N₂ or Ar) are critical to prevent side reactions. Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) confirms the phenyl and propanoic acid backbone. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak for C₉H₁₀Cl₂NO₂·HCl). Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂, COOH). X-ray crystallography may resolve stereochemistry .

Q. How does the hydrochloride salt form influence solubility and experimental design?

  • The hydrochloride salt enhances water solubility, making it suitable for in vitro assays (e.g., receptor binding). For organic-phase reactions (e.g., esterification), neutralization with a weak base (e.g., NaHCO₃) may be required. Solubility in DMSO or ethanol should be tested for cell-based studies .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s chiral center?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to favor the desired (R)- or (S)-enantiomer . Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. functional assays)?

  • Cross-validate findings using orthogonal assays:

  • Binding assays : Radioligand competition (e.g., [³H]GABA for GABA receptor studies).
  • Functional assays : Electrophysiology (patch-clamp) or calcium imaging.
  • Control for metabolite interference (e.g., stability in serum via LC-MS) .

Q. What in vivo models are appropriate for studying its blood-brain barrier (BBB) permeability and neuropharmacological effects?

  • Use rodent models (rats/mice) with intracerebroventricular (ICV) administration to bypass BBB limitations. For systemic studies, measure plasma and brain tissue concentrations via LC-MS/MS after intravenous dosing. Behavioral assays (e.g., forced swim test for antidepressant activity) correlate pharmacokinetics with effects .

Q. How does the 3,4-dichlorophenyl moiety influence metabolic stability in preclinical studies?

  • The electron-withdrawing Cl groups reduce oxidative metabolism by cytochrome P450 enzymes. Assess stability in liver microsomes (human/rat) and identify metabolites via high-resolution MS. Compare with non-halogenated analogs to isolate halogen-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values), verify assay conditions (pH, temperature, buffer composition) and compound purity (>95% by HPLC). Replicate experiments across independent labs .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically modify the phenyl ring (e.g., mono-/di-substitution) and propanoic acid chain (e.g., α-methylation) to isolate pharmacophores .

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